molecular formula C11H15NO6S2 B2457025 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid CAS No. 497141-51-2

4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid

Cat. No. B2457025
CAS RN: 497141-51-2
M. Wt: 321.36
InChI Key: FAHUCQPCECQZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid (MSB) is a chemical compound that has been widely studied for its potential applications in scientific research. MSB is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it useful for a range of different research applications. In

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid is complex and not fully understood. However, it is known that 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid interacts with a variety of different enzymes and proteins in the body, including histone deacetylases and protein tyrosine phosphatases. By interacting with these enzymes and proteins, 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid is able to modulate their activity, leading to a range of different biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid has been shown to have a variety of different biochemical and physiological effects. For example, 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression and cell differentiation. 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid has also been shown to inhibit the activity of protein tyrosine phosphatases, leading to changes in cell signaling pathways. Additionally, 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid has been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid in lab experiments is its versatility. 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid has been shown to have a variety of different biochemical and physiological effects, making it useful for a range of different research applications. Additionally, 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid in lab experiments. For example, 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid can be toxic at high concentrations, making it important to use appropriate safety precautions when working with this compound.

Future Directions

There are many potential future directions for research on 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid. For example, further studies could be carried out to investigate the mechanism of action of 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid in more detail, with the aim of identifying new targets for drug development. Additionally, studies could be carried out to investigate the potential use of 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies could be carried out to investigate the potential use of 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid in combination with other drugs or therapies, with the aim of improving treatment outcomes for a range of different diseases and conditions.

Synthesis Methods

The synthesis of 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid involves a multi-step process that begins with the reaction of 4-(methylsulfonyl)butanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with phenylsulfonamide to form the desired product, 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid. The synthesis of 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid is a relatively straightforward process that can be carried out using standard laboratory techniques.

Scientific Research Applications

4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid has been studied for its potential applications in a variety of different scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes. In neuroscience, 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. In drug discovery, 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

2-(benzenesulfonamido)-4-methylsulfonylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S2/c1-19(15,16)8-7-10(11(13)14)12-20(17,18)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHUCQPCECQZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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